4-Fluoro-2-methylphenylzinc bromide
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Overview
Description
4-Fluoro-2-methylphenylzinc bromide is an organozinc compound with the molecular formula C₇H₆BrFZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methylphenylzinc bromide can be synthesized through the reaction of 4-fluoro-2-methylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as a palladium complex, to facilitate the formation of the organozinc compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methylphenylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It can react with various electrophiles to form new carbon-carbon bonds .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in a solvent like THF or toluene.
Negishi Coupling: This reaction also uses a palladium catalyst but involves the use of an organozinc reagent and an organic halide.
Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Fluoro-2-methylphenylzinc bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-Fluoro-2-methylphenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium complex .
Comparison with Similar Compounds
- 4-Fluorophenylzinc bromide
- 2-Methylphenylzinc bromide
- 4-Bromo-2-methylphenylzinc bromide
Comparison: 4-Fluoro-2-methylphenylzinc bromide is unique due to the presence of both a fluorine and a methyl group on the aromatic ring. This combination of substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions. Compared to similar compounds, it may offer distinct advantages in terms of reaction efficiency and product yield .
Properties
IUPAC Name |
bromozinc(1+);1-fluoro-3-methylbenzene-4-ide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGOQZOGKIQQIS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=CC(=C1)F.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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